

# Application Notes and Protocols: Radioligand Binding Assay for UCB-35625 with CCR3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of the small molecule antagonist, UCB-35625, for the human C-C chemokine receptor 3 (CCR3). This assay is fundamental for characterizing the interaction of UCB-35625 and other potential antagonists with the CCR3 receptor, a key target in inflammatory and allergic diseases.

## Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation. Its activation by chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) is implicated in the pathophysiology of allergic conditions like asthma and atopic dermatitis. UCB-35625 is a known antagonist of CCR3 and CCR1, making it a valuable tool for studying the pharmacology of these receptors and a potential therapeutic agent.

This document outlines a competitive binding assay, a robust method to determine the affinity (Ki) of an unlabeled compound (UCB-35625) by measuring its ability to displace a radiolabeled ligand ([125]]CCL11) from the CCR3 receptor.

## **Data Presentation**



The following tables summarize typical quantitative data obtained from a competitive radioligand binding assay for UCB-35625 with CCR3.

Table 1: Radioligand Characteristics

| Parameter         | Value                            |
|-------------------|----------------------------------|
| Radioligand       | [125 ]CCL11 (human, recombinant) |
| Specific Activity | ~2200 Ci/mmol                    |
| Concentration     | 0.1 nM (~Kd)                     |
| Supplier          | PerkinElmer, or equivalent       |

Table 2: Experimental Conditions

| Parameter                  | Condition                                                                                    |
|----------------------------|----------------------------------------------------------------------------------------------|
| Receptor Source            | Membranes from HEK293 or CHO cells stably expressing human CCR3                              |
| Protein Concentration      | 10-20 μg per well                                                                            |
| Assay Buffer               | 25 mM HEPES, 140 mM NaCl, 1 mM CaCl <sub>2</sub> , 5 mM MgCl <sub>2</sub> , 0.5% BSA, pH 7.4 |
| Incubation Temperature     | 25°C (Room Temperature)                                                                      |
| Incubation Time            | 60 minutes                                                                                   |
| Assay Volume               | 200 μL                                                                                       |
| Non-specific Binding       | 1 μM unlabeled CCL11                                                                         |
| Competitor (Test Compound) | UCB-35625 (10-point concentration curve, e.g., 0.1 nM to 10 $\mu$ M)                         |

Table 3: Binding Affinity Data for UCB-35625



| Parameter                   | Value                     |
|-----------------------------|---------------------------|
| IC50                        | 93.8 nM[1]                |
| K <sub>i</sub> (calculated) | See Data Analysis section |

Note: The IC $_{50}$  value is sourced from a chemotaxis inhibition assay, which is a functional assay. The  $K_i$  from a direct binding assay would provide a more direct measure of binding affinity and may differ.

# Experimental Protocols Preparation of Cell Membranes Expressing CCR3

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing human CCR3.

#### Materials:

- HEK293 or CHO cells stably transfected with human CCR3
- · Phosphate-Buffered Saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™, Roche) immediately before use.
- Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.
- Dounce homogenizer or equivalent
- High-speed refrigerated centrifuge

#### Procedure:

- Culture cells to ~90% confluency.
- Harvest cells by scraping into ice-cold PBS.
- Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.



- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Lysis Buffer.
- Homogenize the cell suspension with a Dounce homogenizer (10-20 strokes) on ice.
- Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.
- Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
- Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.
- Determine the protein concentration using a BCA or Bradford assay.
- Aliquot the membrane preparation and store at -80°C until use.

## **Competitive Radioligand Binding Assay**

This protocol details the steps for performing the competitive binding assay using the prepared cell membranes.

#### Materials:

- CCR3-expressing cell membranes
- [125] CCL11 radioligand
- UCB-35625
- Unlabeled CCL11 (for non-specific binding)
- Assay Buffer (as described in Table 2)
- 96-well microplates
- Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)



- Filtration apparatus (cell harvester)
- Scintillation fluid
- · Microplate scintillation counter

#### Procedure:

- Prepare serial dilutions of UCB-35625 in Assay Buffer. A typical concentration range would be from 0.1 nM to 10  $\mu$ M.
- In a 96-well plate, add the following components in triplicate for each condition:
  - Total Binding: 50 μL Assay Buffer + 50 μL [125] CCL11 + 100 μL membrane suspension.
  - Non-specific Binding (NSB): 50 μL unlabeled CCL11 (final concentration 1 μM) + 50 μL [ $^{125}$ I]CCL11 + 100 μL membrane suspension.
  - o Competition Binding: 50 μL UCB-35625 dilution + 50 μL [ $^{125}$ I]CCL11 + 100 μL membrane suspension.
- Incubate the plate at 25°C for 60 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
- Wash the filters three times with 200 μL of ice-cold Assay Buffer (without BSA).
- Dry the filter mats.
- Add scintillation fluid to each filter spot and count the radioactivity in a microplate scintillation counter.

## **Data Analysis**

- Calculate the mean counts per minute (CPM) for each set of triplicates.
- Determine Specific Binding:



- Specific Binding = Total Binding (CPM) Non-specific Binding (CPM).
- For the competition assay, express the data as a percentage of specific binding at each concentration of UCB-35625:
  - % Specific Binding = [(CPM at given UCB-35625 conc. NSB) / (Total Binding NSB)] x
     100.
- Plot the % Specific Binding against the log concentration of UCB-35625.
- Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal doseresponse curve and determine the IC<sub>50</sub> value (the concentration of UCB-35625 that inhibits 50% of the specific binding of [125]CCL11).
- Calculate the inhibitor constant (K<sub>i</sub>) using the Cheng-Prusoff equation. This equation corrects the IC<sub>50</sub> for the concentration and affinity of the radioligand used in the assay.[2][3]
  - $\circ K_i = IC_{50} / (1 + ([L]/K_e))$ 
    - Where:
      - [L] is the concentration of the radioligand ([1251]CCL11).
      - Ke is the equilibrium dissociation constant of the radioligand for CCR3. This should be determined independently via a saturation binding experiment.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: CCR3 Signaling Pathway.





Click to download full resolution via product page

Caption: Radioligand Binding Assay Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Receptor Binding Assays for HTS and Drug Discovery Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 3. Ligand binding assays at equilibrium: validation and interpretation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Radioligand Binding Assay for UCB-35625 with CCR3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15548528#radioligand-binding-assay-protocol-for-ucb35625-and-ccr3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com